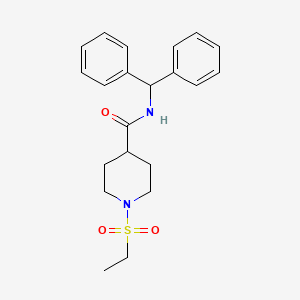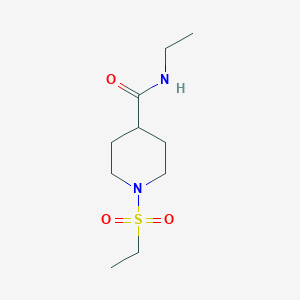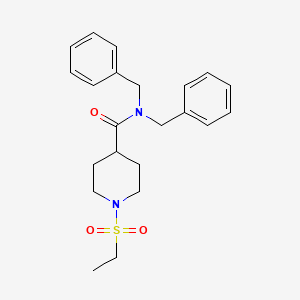![molecular formula C20H19FN2OS B11123943 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11123943.png)
4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C14H15FN2OS It is characterized by the presence of a thiazole ring, a fluorophenyl group, and a tert-butyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto an aromatic ring.
Attachment of the Benzamide Core: The final step involves coupling the thiazole ring with the benzamide core through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2-fluorophenyl)benzamide
- 4-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the specific combination of functional groups and structural features. The presence of the thiazole ring, fluorophenyl group, and tert-butyl group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19FN2OS |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H19FN2OS/c1-20(2,3)15-8-4-14(5-9-15)18(24)23-19-22-17(12-25-19)13-6-10-16(21)11-7-13/h4-12H,1-3H3,(H,22,23,24) |
InChI Key |
FPLXPNIQCVOVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B11123864.png)
![2-[(3-methoxyphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole](/img/structure/B11123876.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B11123888.png)

![(4-Methylpiperidin-1-yl)[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11123901.png)
![N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11123909.png)
![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide](/img/structure/B11123918.png)


![2,4,5-trimethyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B11123938.png)
![[1-(3,4-Dimethoxy-benzenesulfonyl)-piperidin-3-yl]-morpholin-4-yl-methanone](/img/structure/B11123945.png)

![2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B11123968.png)
![3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11123976.png)
